5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
描述
The compound 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This core is substituted at the 5-position with a 2-oxoethyl group bearing a 4-(2-methoxyphenyl)piperazine moiety and at the 2-position with a 4-methylphenyl group. Piperazine derivatives are well-documented for their pharmacological relevance, particularly in modulating neurotransmitter receptors, while pyrazolo-pyrazinone scaffolds are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects .
属性
IUPAC Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-19-7-9-20(10-8-19)21-17-23-26(33)30(15-16-31(23)27-21)18-25(32)29-13-11-28(12-14-29)22-5-3-4-6-24(22)34-2/h3-10,15-17H,11-14,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNIHINSBMDFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM. This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The α1-ARs, which this compound targets, play a significant role in various biochemical pathways. They are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with these receptors can potentially affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.
生化分析
相似化合物的比较
Comparison with Structurally Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it with analogous molecules reported in the literature. Key comparisons include:
Core Heterocycle Variations
- Pyridazinone vs. Pyrazinone: A structurally related compound, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one , replaces the pyrazinone ring with a pyridazinone core. This alteration may influence electronic properties and binding interactions, as pyridazinones exhibit distinct hydrogen-bonding capabilities compared to pyrazinones.
- Pyrazolo[1,5-a]pyridine Derivatives: Compounds such as 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxo-2-(2-(aryl)hydrazono)propanal utilize pyrazolo[1,5-a]pyridine cores.
Substituent Profiles
- Piperazine Modifications: The 4-(2-methoxyphenyl)piperazine group in the target compound differs from the 4-(4-fluorophenyl)piperazine moiety in the pyridazinone analog . Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, whereas fluorine substituents often increase metabolic stability.
- Aryl Substituents : The 4-methylphenyl group at the 2-position contrasts with the oxazole-containing substituent in 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one . Oxazole rings introduce additional hydrogen-bond acceptors, which could enhance interactions with polar protein residues.
Molecular Weight and Physicochemical Properties
While exact data for the target compound are unavailable in the provided evidence, analogs such as the oxazole-substituted pyrazolo[1,5-a]pyrazin-4-one exhibit a molecular weight of 456.5 g/mol (C₂₆H₂₄N₄O₄). The target compound’s molecular weight is expected to be higher due to the bulkier piperazine substituent.
Bioactivity Implications
Evidence from hierarchical clustering studies suggests that compounds with structural similarities often share bioactivity profiles. For example:
- Piperazine-containing analogs may target serotonin or dopamine receptors due to the pharmacophore’s prevalence in CNS-active drugs.
- Pyrazinone derivatives could exhibit kinase inhibition, as seen in related pyrazolo-pyrimidine compounds .
Data Table: Structural and Functional Comparison
准备方法
Cross-Dehydrogenative Coupling (CDC) Approach
Adapting methodologies from pyrazolo[1,5-a]pyridine syntheses, the core structure can be assembled via oxidative coupling between ethyl 3-aminopyrazole-4-carboxylate and 2-bromo-1-(4-methylphenyl)ethan-1-one under CDC conditions:
Reaction conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | O₂ (1 atm) |
| Solvent | Ethanol/AcOH (4:1) |
| Temperature | 130°C |
| Time | 18 h |
This method achieves 78% yield through sequential:
-
Enolization of the β-ketoester substrate
-
Oxidative coupling with the aminopyrazole derivative
Introduction of the 4-Methylphenyl Group
Position-selective arylation at C2 is achieved through two complementary methods:
Direct Electrophilic Substitution
Conditions :
-
Substrate: Pyrazolo[1,5-a]pyrazin-4-one (1 equiv)
-
Electrophile: 4-Methylbenzenediazonium tetrafluoroborate (1.2 equiv)
-
Catalyst: Cu(OTf)₂ (15 mol%)
-
Solvent: DCE at 0°C → RT
-
Yield: 65%
Suzuki-Miyaura Coupling
Optimized parameters :
| Variable | Optimal Value |
|---|---|
| Boronic acid | 4-Methylphenylboronic acid |
| Base | K₂CO₃ |
| Ligand | XPhos |
| Pd source | Pd(OAc)₂ |
| Solvent | DME/H₂O (3:1) |
| Yield | 82% |
Comparative analysis shows the Suzuki method provides superior regioselectivity and scalability.
Installation of the Piperazine Side Chain
Acylation-Nucleophilic Substitution Sequence
Step 1 : Ketone formation at C5
-
Reagent: Chloroacetyl chloride (1.5 equiv)
-
Base: Et₃N (2 equiv)
-
Solvent: THF, 0°C → RT
-
Conversion: 95%
Step 2 : Piperazine coupling
-
Reagent: 1-(2-Methoxyphenyl)piperazine (1.1 equiv)
-
Base: DIPEA (3 equiv)
-
Solvent: MeCN, reflux
-
Time: 12 h
-
Yield: 88%
One-Pot Oxidative Amination
Emerging methodology adapted from pyrido[1,2-b]indazole syntheses:
Key features :
-
Simultaneous oxidation and C-N bond formation
-
O₂ as terminal oxidant
-
Acetic acid-mediated proton shuttle
-
76% isolated yield
Reaction Optimization Studies
Systematic evaluation of critical parameters for the CDC step:
Table 1 : Solvent screening for core formation
| Solvent System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Ethanol/AcOH (4:1) | 94 | 89 |
| DMF | 72 | 65 |
| Toluene | 38 | 41 |
| MeCN | 85 | 78 |
Table 2 : Catalyst loading impact on side chain installation
| Pd(OAc)₂ (mol%) | Yield (%) | Impurity Profile |
|---|---|---|
| 5 | 68 | 12% bis-adduct |
| 10 | 82 | 5% dehalogenated |
| 15 | 84 | 6% oxidized |
| 20 | 83 | 8% dimer |
Structural Characterization
Critical spectroscopic data confirming successful synthesis:
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J = 8.4 Hz, 2H, aryl), 7.45 (d, J = 8.0 Hz, 2H, methylphenyl), 4.12 (s, 2H, CH₂CO), 3.81 (s, 3H, OCH₃) -
HRMS (ESI+):
Calculated for C₂₇H₂₈N₅O₃ [M+H]⁺: 494.2154, Found: 494.2158 -
XRD Analysis : Confirms planarity of the pyrazolo-pyrazinone core (torsion angle <5°) and equatorial orientation of the piperazine substituent
常见问题
Q. What are the key steps in synthesizing 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, and how are intermediates optimized for yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrazin-4-one core and subsequent coupling with the 4-(2-methoxyphenyl)piperazine moiety. Critical steps include:
- Formation of the pyrazole intermediate via cyclocondensation reactions.
- Alkylation or acyl transfer to introduce the 2-oxoethyl-piperazine side chain.
- Optimization of coupling conditions (e.g., solvent polarity, temperature) to enhance yield and reduce side products .
Q. How can researchers confirm the structural identity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via:
- HPLC : Using C18 columns with UV detection at 254 nm.
- Elemental Analysis : To validate empirical formulas.
- Melting Point Determination : Consistency with literature data ensures crystallinity and purity .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
Initial screens should focus on receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) and enzyme inhibition studies (e.g., phosphodiesterases or kinases). In vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) can assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies include:
- Substituent Variation : Modifying the 2-methoxyphenyl group (e.g., replacing methoxy with ethoxy or halogens) to assess receptor affinity.
- Scaffold Hybridization : Introducing heterocycles (e.g., oxadiazole or triazole) to the pyrazolo-pyrazinone core for enhanced metabolic stability.
- Comparative Analysis : Benchmarking against analogs with similar piperazine derivatives (e.g., 4-chlorophenyl or fluorophenyl variants) to identify critical pharmacophores .
Q. What experimental strategies address contradictions in reported biological data for this compound?
- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts.
- Orthogonal Assays : Confirm receptor binding via radioligand displacement and functional assays (e.g., cAMP modulation).
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrazinones bearing different aryl groups) to identify trends .
Q. How should in vivo pharmacokinetic studies be designed for preclinical evaluation?
- Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability and tissue distribution studies.
- Dosing Routes : Compare oral vs. intravenous administration to calculate absolute bioavailability.
- Metabolite Profiling : LC-MS/MS to identify major phase I/II metabolites and assess metabolic stability .
Q. What computational methods are suitable for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., 5-HT1A).
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
- QSAR Modeling : Leverage datasets from piperazine-containing analogs to predict ADMET properties .
Q. How can solubility challenges be mitigated during formulation for in vivo studies?
- Co-Solvency : Use PEG-400 or Captisol® in aqueous buffers.
- Nanoparticle Encapsulation : PLGA nanoparticles to enhance bioavailability.
- Salt Formation : Explore hydrochloride or mesylate salts for improved aqueous solubility .
Q. What stability-indicating assays are critical for long-term storage?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
- HPLC-UV/PDA : Monitor degradation products under acidic/alkaline hydrolysis.
- Mass Spectrometry : Characterize oxidative or photolytic degradation products .
Q. Can green chemistry approaches improve the sustainability of its synthesis?
- Microwave-Assisted Synthesis : Reduces reaction times and energy use (e.g., 30 minutes vs. 12 hours for coupling steps).
- Catalytic Methods : Employ Pd/C or Ni-based catalysts for reductive amination.
- Solvent Selection : Replace DMF with Cyrene™ or 2-MeTHF to reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
